molecular formula C12H15FN2O B2416211 1-(2-Fluorobenzoyl)-1,4-diazepane CAS No. 926213-29-8

1-(2-Fluorobenzoyl)-1,4-diazepane

Cat. No.: B2416211
CAS No.: 926213-29-8
M. Wt: 222.263
InChI Key: DFMUIGAXODDLLX-UHFFFAOYSA-N
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Description

“1-(2-Fluorobenzoyl)-1,4-diazepane” is a compound that could be derived from 2-fluorobenzoyl chloride . The 2-fluorobenzoyl group is a common moiety in organic chemistry, often used in the synthesis of various organic compounds .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, 2-fluorobenzoyl chloride, a potential precursor, can be synthesized from o-fluorotoluene . Another study reported the synthesis of fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones .

Scientific Research Applications

Multicomponent Synthesis

A study by (Banfi et al., 2007) explores a two-step approach to synthesizing diazepane or diazocane systems. It involves a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, highlighting a methodology for creating complex chemical structures.

Catalysis in Olefin Epoxidation

(Sankaralingam & Palaniandavar, 2014) discuss manganese(III) complexes with 1,4-diazepane-based ligands used in olefin epoxidation. This study contributes to the understanding of catalyst design and reactivity for industrial applications.

Structural Characterization

Research by (Ramirez-Montes et al., 2012) focuses on the synthesis and structural characterization of 1,4-diazepanes. It emphasizes the importance of structural analysis in the development of new chemical entities.

Asymmetric Molybdenum(VI) Complexes

(Mayilmurugan et al., 2011) explore the use of 1,4-diazepane ligands in asymmetric molybdenum(VI) dioxo complexes. This research provides insights into the reactivity of oxotransferases, crucial for biochemical applications.

Solid-Phase Synthesis

In a study by (Lemrová & Soural, 2012), the solid-phase synthesis of 1,4-diazepin-5-ones is described. This method is significant for pharmaceutical development due to its efficiency and scalability.

σ1 Receptor Ligands

(Fanter et al., 2017) investigate 1,4-diazepanes as σ1 receptor ligands. Their research contributes to the understanding of receptor interactions, potentially leading to novel therapeutic agents.

Efflux Pump Inhibition

A study by (Casalone et al., 2020) highlights the role of 1,4-diazepanes in inhibiting efflux pumps in bacteria. This research is pivotal in addressing antibiotic resistance.

Future Directions

While specific future directions for “1-(2-Fluorobenzoyl)-1,4-diazepane” were not found, there is ongoing research into the synthesis, properties, and applications of fluorinated compounds .

Mechanism of Action

Target of Action

The primary target of 1-(2-Fluorobenzoyl)-1,4-diazepane is likely to be the gamma-aminobutyric acid (GABA) neurotransmitter, as it is a derivative of 1,4-Benzodiazepines . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

This compound, like other 1,4-Benzodiazepines, is believed to enhance the effect of the neurotransmitter GABA on its receptor, leading to increased opening of the associated chloride ion channels and hyperpolarization of the neuron. This results in an inhibitory effect on neuron firing .

Biochemical Pathways

It is known that benzodiazepines can affect various biochemical pathways in the body, including those involved in the metabolism and elimination of the drugs

Pharmacokinetics

Benzodiazepines are generally well-absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine . The presence of the fluorine atom might influence the ADME properties of the compound, potentially affecting its bioavailability .

Result of Action

Benzodiazepines typically result in decreased neuronal excitability and reduced anxiety, sedation, muscle relaxation, and anticonvulsant effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For example, the compound’s stability could be affected by exposure to light, heat, or certain chemicals . Additionally, individual factors such as age, sex, genetic factors, and health status can also influence the compound’s action and efficacy .

Properties

IUPAC Name

1,4-diazepan-1-yl-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-11-5-2-1-4-10(11)12(16)15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMUIGAXODDLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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